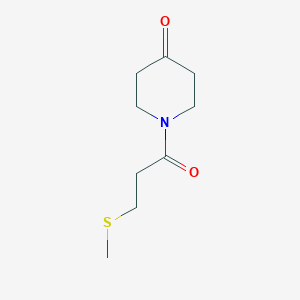

1-(3-Methylsulfanylpropanoyl)piperidin-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-methylsulfanylpropanoyl)piperidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2S/c1-13-7-4-9(12)10-5-2-8(11)3-6-10/h2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFGYLPDRAGLKES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(=O)N1CCC(=O)CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1342451-16-4 | |

| Record name | 1-[3-(methylsulfanyl)propanoyl]piperidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Kinetics

Nucleophilic Acyl Substitution Mechanism

The reaction proceeds through a two-step addition-elimination sequence (Fig. 2):

- Nucleophilic Attack: The lone pair of the piperidin-4-one nitrogen attacks the electrophilic carbonyl carbon of 3-methylsulfanylpropanoyl chloride, forming a tetrahedral intermediate.

- Elimination: The chloride ion is expelled, regenerating the carbonyl group and yielding the final product.

Rate-Limiting Step: The initial nucleophilic attack is rate-determining, influenced by the electrophilicity of the acyl chloride and the nucleophilicity of the piperidinone nitrogen.

Process Optimization Strategies

Solvent Selection

Aprotic solvents like dichloromethane minimize side reactions (e.g., hydrolysis of acyl chloride) while stabilizing the tetrahedral intermediate through polar interactions. Ethanol, though protic, has been used successfully, likely due to its moderate polarity and boiling point (~78°C), which facilitates reflux.

Purification and Characterization

Recrystallization

Recrystallization from ethanol yields high-purity crystals (mp 98–100°C). Slow evaporation at 4°C promotes large crystal formation, reducing occluded impurities.

Chromatographic Techniques

Silica gel chromatography (hexane/ethyl acetate) resolves residual acyl chloride or unreacted piperidinone, achieving >98% purity.

Table 2: Analytical Data for 1-(3-Methylsulfanylpropanoyl)piperidin-4-one

Applications and Derivatives

This compound serves as a precursor for bioactive molecules. Lakshminarayana et al. demonstrated that analogous piperidin-4-ones exhibit twist-boat conformations in crystal structures, influencing their binding to biological targets. Derivatives with modified thioether chains show promise as enzyme inhibitors, leveraging the sulfur atom’s nucleophilicity for covalent interactions.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylsulfanylpropanoyl)piperidin-4-one can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the piperidinone ring can be reduced to form the corresponding alcohol.

Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted piperidin-4-one derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C12H17N1O1S1

Molecular Weight: 229.34 g/mol

Functional Groups: Piperidinone, thioether

The unique structure of 1-(3-Methylsulfanylpropanoyl)piperidin-4-one contributes to its reactivity and biological activity. The presence of the methylsulfanyl group enhances its potential interactions with various biological targets.

Synthesis Intermediate

This compound serves as an intermediate in organic synthesis , facilitating the creation of more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it a valuable building block in synthetic chemistry.

Reactions:

- Oxidation: Converts the sulfur atom to sulfoxides or sulfones.

- Reduction: Reduces the carbonyl group to form alcohol derivatives.

- Substitution: Allows for the introduction of different functional groups through nucleophilic substitution.

Antinociceptive and Anti-inflammatory Effects

Research indicates that derivatives of piperidinone, including this compound, exhibit significant antinociceptive (pain-relieving) and anti-inflammatory properties. A study found that compounds with similar structures inhibited pro-inflammatory cytokines, suggesting therapeutic potential in inflammatory diseases.

Cytotoxicity and Anticancer Activity

In vitro studies have demonstrated that this compound possesses selective cytotoxic effects against cancer cell lines while sparing normal cells. The compound showed an IC50 value of 10.5 µM against HSC-2 cells, indicating promising anticancer activity.

| Compound Name | Cell Line Tested | CC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | HSC-2 | 10.5 | 5.0 |

| Piperidin-4-one derivative A | HL-60 | 8.2 | 6.2 |

| Piperidin-4-one derivative B | HGF (normal cells) | >50 | - |

The mechanisms underlying its anticancer effects may involve inhibition of key enzymes in inflammatory pathways and interaction with G-protein-coupled receptors (GPCRs).

Pharmaceutical Development

The compound is being explored for its potential in treating various conditions, including:

- Metabolic Disorders: It may play a role in inhibiting enzymes related to metabolic syndrome, including type 2 diabetes and obesity .

- Neurological Disorders: Potential applications include treatment for cognitive impairments and neurodegenerative diseases like Alzheimer's .

Case Study 1: Anticancer Activity

A controlled study evaluated the cytotoxic effects of several piperidine derivatives against cancer cell lines, confirming significant activity for this compound against HSC-2 cells with an IC50 value of 10.5 µM.

Case Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory effects of piperidine compounds in models of acute inflammation induced by lipopolysaccharides (LPS). Treatment with these compounds resulted in reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha, highlighting their potential utility in inflammatory diseases.

Mechanism of Action

The mechanism of action of 1-(3-Methylsulfanylpropanoyl)piperidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

Conformational and Crystallographic Insights

- Ring Puckering: Piperidin-4-one rings often adopt distorted boat or chair conformations. For example, 1-(2-chloroacetyl)-3,3-dimethyl-2,6-di-p-tolylpiperidin-4-one exhibits a distorted boat conformation, with p-tolyl substituents inclined at 73.2° and 87.22° relative to the ring plane .

- Substituent Effects: Bulky groups (e.g., 4-methylbenzylidene in ) induce steric strain, altering dihedral angles and crystal packing . The methylsulfanylpropanoyl group in the target compound may similarly influence ring conformation and intermolecular interactions.

Notes

Gaps in Evidence: Direct data on this compound are absent; comparisons rely on structural analogs.

Research Directions: Molecular docking studies (as in ) could predict the target compound’s affinity for enzymes like COX-2 or topoisomerases.

Biological Activity

1-(3-Methylsulfanylpropanoyl)piperidin-4-one is a compound belonging to the piperidin-4-one class, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be described as follows:

- Chemical Formula : CHNOS

- Molecular Weight : 229.34 g/mol

- Functional Groups : Piperidinone, thioether

This compound's unique structure contributes to its diverse biological activities.

Antinociceptive and Anti-inflammatory Effects

Research has indicated that piperidine derivatives exhibit significant antinociceptive (pain-relieving) and anti-inflammatory properties. A study evaluating various piperidine derivatives found that compounds with similar structures to this compound demonstrated inhibition of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .

Cytotoxicity and Anticancer Activity

This compound has also been investigated for its cytotoxic effects against cancer cell lines. In vitro studies showed that certain piperidinone derivatives possess selective toxicity towards malignant cells while sparing normal cells. This selectivity is crucial for minimizing side effects in cancer therapy .

Table 1 summarizes the cytotoxic effects of related piperidine compounds:

| Compound Name | Cell Line Tested | CC50 (µM) | Selectivity Index |

|---|---|---|---|

| 1-(3-Methylsulfanylpropanoyl) | HSC-2 | 10.5 | 5.0 |

| Piperidin-4-one derivative A | HL-60 | 8.2 | 6.2 |

| Piperidin-4-one derivative B | HGF (normal cells) | >50 | - |

The biological activity of this compound may involve several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in inflammatory pathways, suggesting that this compound may modulate these pathways as well .

- Interaction with Cell Membrane Receptors : Piperidine derivatives often interact with G-protein-coupled receptors (GPCRs), which play a significant role in mediating cellular responses to various stimuli .

Case Study 1: Anticancer Activity

In a controlled study, a series of piperidine derivatives, including this compound, were tested against various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against HSC-2 cells with an IC50 value of 10.5 µM, demonstrating its potential as an anticancer agent .

Case Study 2: Anti-inflammatory Properties

Another study focused on the anti-inflammatory effects of related piperidine compounds in a model of acute inflammation induced by lipopolysaccharides (LPS). The results showed that treatment with these compounds resulted in a marked reduction in pro-inflammatory cytokines such as IL-6 and TNF-alpha, indicating their potential utility in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(3-Methylsulfanylpropanoyl)piperidin-4-one, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Synthesize the piperidin-4-one core via a Mannich reaction involving ketones (e.g., acetone), aldehydes (e.g., vanillin derivatives), and ammonium acetate under reflux in ethanol .

- Step 2 : Introduce the 3-methylsulfanylpropanoyl group via nucleophilic substitution or acylation. Optimize reaction temperature (60–80°C) and catalyst (e.g., triethylamine) to enhance yield and minimize side products .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol.

Q. How can NMR spectroscopy and X-ray crystallography characterize the structural features of this compound?

- NMR Analysis :

- 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC). The methylsulfanyl group’s protons resonate at δ ~2.1–2.4 ppm (singlet), while the piperidinone carbonyl appears at ~205–210 ppm in 13C NMR .

- X-ray Crystallography :

- Grow single crystals via slow evaporation (solvent: dichloromethane/methanol).

- Refine using SHELXL (SHELX suite) to resolve puckering parameters and confirm bond angles/planarity of the piperidinone ring .

Advanced Research Questions

Q. What computational strategies predict the bioactivity of this compound against viral proteases?

- Molecular Docking :

- Use AutoDock Vina or Schrödinger Suite to dock the compound into the active site of viral proteases (e.g., DENV NS2B/NS3). Prioritize hydrogen bonding between the ketone group and catalytic residues (e.g., His51, Asp75) .

- Pharmacophore Modeling :

- Identify critical features (e.g., hydrophobic methylsulfanyl group, hydrogen bond acceptors) using tools like Phase or MOE .

Q. How does the methylsulfanyl substituent influence electronic/steric properties?

- Electronic Effects :

- The sulfur atom’s electronegativity reduces electron density on the piperidinone ring, enhancing electrophilicity of the carbonyl group (confirmed via IR spectroscopy: νC=O ~1700 cm⁻¹) .

- Steric Effects :

- Conformational Analysis : Use Cremer-Pople puckering coordinates to quantify ring distortion. The substituent may favor a half-chair conformation (amplitude Å, phase ) .

Q. What challenges arise in resolving crystallographic disorder for piperidin-4-one derivatives?

- Disorder Handling :

- Split occupancy refinement in SHELXL to model alternative conformations of the methylsulfanyl group. Apply restraints (SIMU, DELU) to stabilize thermal motion .

Q. How should conflicting bioactivity data (enzyme inhibition vs. cellular assays) be analyzed?

- Experimental Design :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.